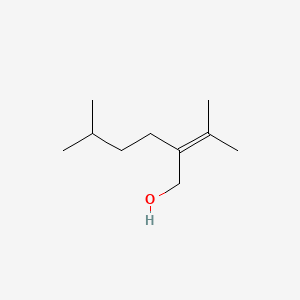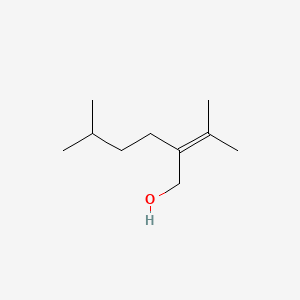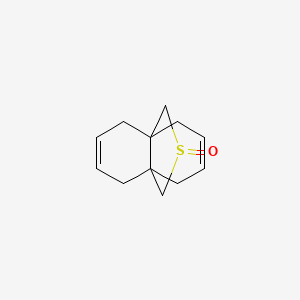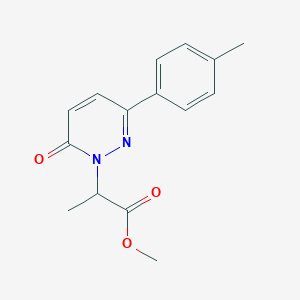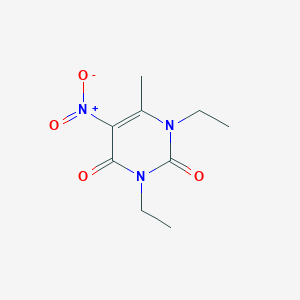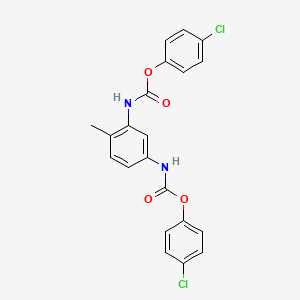
N,N'-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves the reaction of 4-methyl-1,3-phenylenediamine with 4-chlorophenyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4-methyl-1,3-phenylenediamine+2×4-chlorophenyl chloroformate→N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxycarbonyl groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings and amine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide solutions can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are 4-methyl-1,3-phenylenediamine and 4-chlorophenol.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-chlorophenoxycarbonyl)-1,4-phenylenediamine: Similar structure but with a different substitution pattern on the aromatic ring.
N,N’-Bis(4-bromophenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with bromine atoms instead of chlorine.
N,N’-Bis(4-methylphenoxycarbonyl)-4-methyl-1,3-phenylenediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
N,N’-Bis(4-chlorophenoxycarbonyl)-4-methyl-1,3-phenylenediamine is unique due to the presence of 4-chlorophenoxycarbonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a range of applications that may not be achievable with similar compounds.
Propiedades
Número CAS |
33275-07-9 |
|---|---|
Fórmula molecular |
C21H16Cl2N2O4 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-[3-[(4-chlorophenoxy)carbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-13-2-7-16(24-20(26)28-17-8-3-14(22)4-9-17)12-19(13)25-21(27)29-18-10-5-15(23)6-11-18/h2-12H,1H3,(H,24,26)(H,25,27) |
Clave InChI |
IFRNSPYXENSBIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl)NC(=O)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)


![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)
